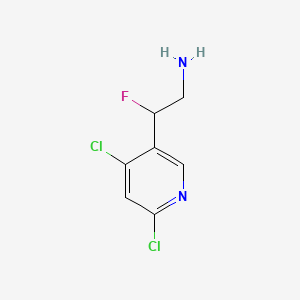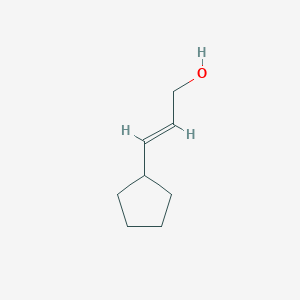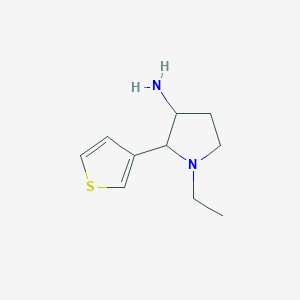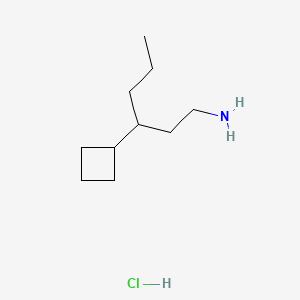
3-Cyclobutylhexan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutylhexan-1-aminehydrochloride is an organic compound that features a cyclobutyl group attached to a hexane chain, which is further bonded to an amine group. This compound is typically encountered in its hydrochloride salt form, which enhances its solubility and stability. The presence of the cyclobutyl group introduces strain into the molecule, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylhexan-1-aminehydrochloride generally involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving butadiene or other suitable precursors.
Attachment to Hexane Chain: The cyclobutyl group is then attached to a hexane chain through a series of reactions, often involving Grignard reagents or organolithium compounds.
Introduction of the Amine Group: The amine group is introduced via reductive amination or other amination techniques.
Formation of Hydrochloride Salt: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce intermediates and introduce the amine group.
Purification Steps: Such as recrystallization or chromatography to isolate the desired product.
Quality Control: Ensuring the final product meets industry standards for purity and stability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclobutylhexan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces amine oxides or nitro compounds.
Reduction: Yields various amine derivatives.
Substitution: Forms substituted amines or amides.
Applications De Recherche Scientifique
3-Cyclobutylhexan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms involving strained ring systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclobutylhexan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclobutyl group may induce strain that affects binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylamine: A simpler analogue with a cyclobutyl group attached directly to an amine.
Hexylamine: A straight-chain analogue without the cyclobutyl group.
Cyclohexylamine: Contains a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
3-Cyclobutylhexan-1-aminehydrochloride is unique due to the presence of both a cyclobutyl group and a hexane chain, which introduces unique steric and electronic properties. This combination can result in distinct reactivity and biological activity compared to its analogues.
Propriétés
Formule moléculaire |
C10H22ClN |
|---|---|
Poids moléculaire |
191.74 g/mol |
Nom IUPAC |
3-cyclobutylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-2-4-9(7-8-11)10-5-3-6-10;/h9-10H,2-8,11H2,1H3;1H |
Clé InChI |
QNDJPSVWSDBZCX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCN)C1CCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


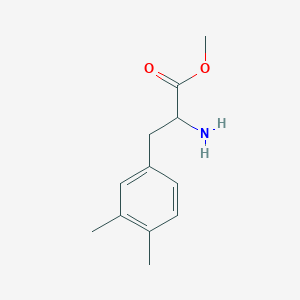
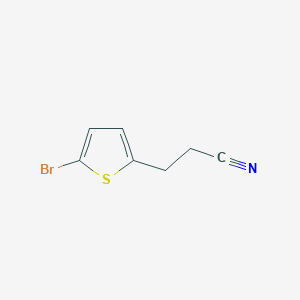

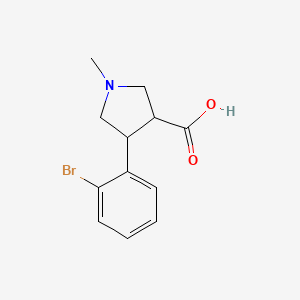
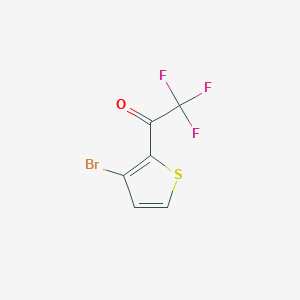
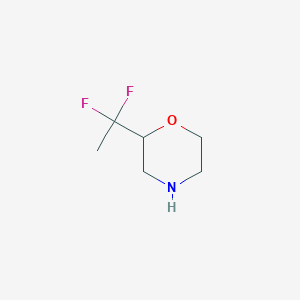
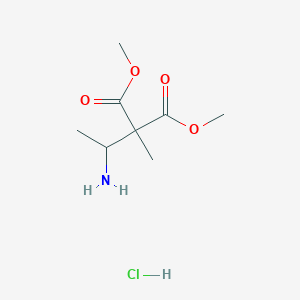
aminehydrochloride](/img/structure/B15313028.png)


